(E)-1-(2-cyanophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2-cyanophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H19N5O3 and its molecular weight is 425.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-1-(2-cyanophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea represents a novel addition to the class of quinazoline derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications based on recent research findings.
Structure and Properties
The molecular structure of the compound can be described as follows:
- Core Structure : The quinazoline moiety provides a scaffold that is associated with various pharmacological activities.
- Substituents : The presence of a cyanophenyl group and a methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain quinazoline derivatives can inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2), which are critical in cancer progression.
Compound | Target | IC50 Value (µM) |
---|---|---|
Compound A | EGFR | 0.009 |
Compound B | HER2 | 0.021 |
The specific compound under discussion has shown promise in preliminary assays, suggesting it may also possess similar inhibitory properties against these receptors, although detailed quantitative data is yet to be published.
Anti-inflammatory Activity
Another significant area of interest is the anti-inflammatory potential of quinazoline derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Preliminary results indicate that it may exhibit COX-2 inhibitory activity, similar to other known COX-2 inhibitors.
Study | Maximum COX-2 Inhibition (%) | Concentration (µM) |
---|---|---|
Study 1 | 47.1% | 20 |
This inhibition suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
Quinazolines are also recognized for their antimicrobial properties. Some derivatives have demonstrated efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. While specific data on the antimicrobial activity of the compound is limited, its structural similarities to known active compounds suggest it may possess similar properties.
Synthesis and Evaluation
Recent studies have synthesized various quinazoline derivatives and evaluated their biological activities. For example, a study focusing on 3-(4-methoxyphenyl)quinazolinones highlighted their potential as dual inhibitors of EGFR/HER2, showcasing IC50 values comparable to established drugs like erlotinib .
Structure-Activity Relationship (SAR)
Research has indicated that modifications on the quinazoline ring significantly affect biological activity. For instance, substituents at specific positions can enhance binding affinity to target proteins or alter pharmacokinetic profiles. The presence of electron-donating groups like methoxy has been correlated with increased potency against certain targets .
Properties
CAS No. |
941946-36-7 |
---|---|
Molecular Formula |
C24H19N5O3 |
Molecular Weight |
425.448 |
IUPAC Name |
1-(2-cyanophenyl)-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H19N5O3/c1-32-18-12-10-16(11-13-18)15-29-22(19-7-3-5-9-21(19)27-24(29)31)28-23(30)26-20-8-4-2-6-17(20)14-25/h2-13H,15H2,1H3,(H2,26,28,30) |
InChI Key |
ITFBGRKYUGDJAA-XAYXJRQQSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4C#N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.